An In-Depth Technical Guide to 2-(3,5-Dibromo-2-pyridylazo)-5-(diethylamino)-phenol (Br-PADAP)
An In-Depth Technical Guide to 2-(3,5-Dibromo-2-pyridylazo)-5-(diethylamino)-phenol (Br-PADAP)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(3,5-Dibromo-2-pyridylazo)-5-(diethylamino)-phenol, commonly known in the scientific community by various synonyms including Br-PADAP and 5-Br-PADAP. As a highly sensitive chromogenic and chelating agent, Br-PADAP has become an indispensable tool in analytical chemistry for the spectrophotometric determination of a wide array of metal ions. This document delves into the core principles of its functionality, detailing its physicochemical properties, mechanism of action, and synthesis. Furthermore, it offers field-proven insights into its practical applications, including a detailed protocol for the determination of uranium(VI), a summary of its performance with other key metal ions, and a critical discussion on managing spectral interferences. Safety, handling, and storage protocols are also rigorously outlined to ensure safe and effective laboratory use.
Introduction and Core Chemical Identity
2-(3,5-Dibromo-2-pyridylazo)-5-(diethylamino)-phenol is a complex organic molecule belonging to the pyridylazo family of dyes. Its robust utility in analytical science stems from its molecular architecture, which features a central azo group (-N=N-) linking a dibrominated pyridine ring with a diethylaminophenol moiety. This structure confers a potent ability to act as a tridentate ligand, forming stable, intensely colored complexes with various metal ions. This distinct color change upon chelation is the foundation of its use as a chromogenic reagent in quantitative spectrophotometric analysis.
Key Identifiers:
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IUPAC Name: 2-(3,5-Dibromo-2-pyridylazo)-5-(diethylamino)-phenol
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Common Synonyms: Br-PADAP, 5-Br-PADAP
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CAS Number: 14337-54-3
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Molecular Formula: C₁₅H₁₇BrN₄O
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Molecular Weight: 349.23 g/mol
Physicochemical Properties and Synthesis
Br-PADAP is typically supplied as a powder with a melting point of 157-158 °C. It exhibits a maximum absorbance (λmax) at approximately 443 nm in its unbound state.
The synthesis of Br-PADAP is a well-established two-step process rooted in classical organic chemistry:
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Diazotization: The synthesis begins with the diazotization of 5-bromo-2-aminopyridine. This reaction is conducted at low temperatures (0-5 °C) using nitrous acid, which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid. This step is critical for forming the reactive diazonium salt while ensuring its stability.
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Azo Coupling: The resulting diazonium salt is then coupled with 3-diethylaminophenol. This electrophilic aromatic substitution reaction forms the final azo dye, Br-PADAP.
Caption: Synthesis pathway of Br-PADAP.
Mechanism of Action: Chelation and Chromogenic Shift
The analytical power of Br-PADAP lies in its function as a tridentate chelating ligand. Upon introduction to a solution containing compatible metal ions (Mⁿ⁺), the Br-PADAP molecule coordinates with the metal through three specific atoms: the nitrogen atom of the pyridine ring, one of the nitrogen atoms of the azo bridge, and the deprotonated oxygen atom of the phenolic hydroxyl group.
This coordination event forms a stable, five- or six-membered chelate ring structure. The formation of this metal-ligand complex induces a significant change in the molecule's electronic configuration, altering its interaction with light. This results in a bathochromic shift (a shift to a longer wavelength) of the maximum absorbance (λmax) and a dramatic intensification of color. The absorbance of this newly formed colored complex is directly proportional to the concentration of the metal ion in the sample, a principle that is exquisitely exploited in Beer-Lambert law-based spectrophotometry.
Caption: Chelation process leading to a chromogenic shift.
Analytical Applications and Performance
Br-PADAP is renowned for its high sensitivity and is used to determine a multitude of metal ions. Its selectivity can be precisely tuned by controlling the solution's pH and by employing masking agents to sequester interfering ions.
Comparative Performance Data
The versatility of Br-PADAP is demonstrated by its effectiveness across a range of metals, each with specific optimal conditions for forming a stable, measurable complex. The molar absorptivity (ε), a direct measure of sensitivity, is exceptionally high for many of these complexes.
| Metal Ion | Optimal pH | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Notes / References |
| Uranium(VI) | 7.6 | 578 | 74,000 | Highly sensitive; often used with masking agents or prior extraction. |
| Uranium(VI) | Optimized | 576 | 43,300 | Eco-friendly method using SDS as a stabilizer. |
| Nickel(II) | 5.0 - 6.0 | 530 / 562 | High | Used with Triton X-100; derivative spectrophotometry can eliminate cobalt interference. |
| Cadmium(II) | 8.0 | 560 | 351,000 | Forms a 1:2 complex in an ammonia buffer. |
| Vanadium(V) | Acidic | 596 | 84,500 | Reaction occurs in the presence of hydrogen peroxide. |
| Chromium(III/VI) | - | 580 | 26,400 | Allows for individual or sequential determination of Cr species. |
| Mercury(II) | - | 558 | 57,800 | Used in the presence of a cationic surfactant (cetylpyridinium chloride). |
| Neodymium(III) | 8.0 | 560 | 838,000 | Measured in the presence of emulsifier OP. |
Management of Interferences
A critical aspect of deploying Br-PADAP in complex matrices (e.g., environmental water, ores, biological samples) is the management of interfering ions. Many metal ions can react with Br-PADAP, leading to inaccurate measurements. This challenge is overcome through two primary strategies:
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pH Control: The formation of many metal-Br-PADAP complexes is highly pH-dependent. By carefully buffering the solution to the optimal pH for the target analyte, the formation of interfering complexes can often be minimized.
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Masking Agents: These are reagents that form stable, colorless complexes with interfering ions, preventing them from reacting with Br-PADAP. Common masking agents used in Br-PADAP methods include triethanolamine, sodium fluoride, sulfosalicylic acid, and CDTA (trans-1,2-Diaminocyclohexane-N,N,N',N'-tetraacetic acid). For instance, in uranium analysis, a cocktail of masking agents can render the method highly specific.
Detailed Experimental Protocol: Determination of Uranium(VI)
This protocol is a representative workflow for the spectrophotometric determination of uranium in aqueous samples, synthesized from established methodologies.
5.1. Reagent and Solution Preparation
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Standard Uranium(VI) Stock Solution (1000 µg/mL): Dissolve an appropriate amount of uranyl nitrate or a similar high-purity uranium salt in dilute nitric acid (e.g., 0.01 M HNO₃).
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Br-PADAP Solution (e.g., 0.05% w/v): Dissolve Br-PADAP powder in ethanol or dimethylformamide. Store in a dark bottle under refrigeration.
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Buffer Solution (pH 7.6): A triethanolamine buffer is commonly used to maintain the optimal pH for complex formation.
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Masking Solution: Prepare a mixed masking solution containing reagents like sodium fluoride and sulfosalicylic acid to complex potential interfering ions.
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Surfactant/Stabilizer Solution (Optional): A non-ionic surfactant like Triton X-100 or an anionic surfactant like SDS can be used to enhance color stability and solubility of the complex.
5.2. Calibration Curve Construction
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Prepare a series of working standard solutions of Uranium(VI) (e.g., 0.1 to 4.0 µg/mL) by diluting the stock solution.
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Into a set of 25 mL volumetric flasks, pipette aliquots of the working standards.
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To each flask, add the masking solution, buffer solution, and Br-PADAP solution in a consistent order.
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Dilute to the mark with deionized water and mix thoroughly.
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Allow for color development (typically rapid, but allow a consistent time, e.g., 15-30 minutes, for stabilization).
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Measure the absorbance of each standard at the λmax (approx. 578 nm) against a reagent blank (containing all reagents except uranium).
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Plot a graph of absorbance versus concentration. The resulting linear plot serves as the calibration curve.
5.3. Sample Analysis
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Prepare the unknown sample. This may involve filtration, acid digestion, or pre-concentration steps depending on the matrix.
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Take a suitable aliquot of the prepared sample and treat it in the same manner as the standards (add masking agents, buffer, Br-PADAP).
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Measure the absorbance at 578 nm.
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Determine the concentration of uranium in the sample by interpolating its absorbance value on the calibration curve.
Caption: Spectrophotometric workflow using Br-PADAP.
Safety, Handling, and Storage
As a laboratory chemical, Br-PADAP requires careful handling to ensure user safety and maintain reagent integrity.
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Hazard Identification: Br-PADAP is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work in a well-ventilated area or under a chemical fume hood to avoid inhaling the powder.
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Handling: Avoid creating dust. Use non-sparking tools. Prevent contact with skin and eyes. Do not eat, drink, or smoke in work areas.
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Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Recommended storage temperatures are often between 0-4°C for short-term and -20°C for long-term stability. Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.
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Disposal: Dispose of contents and container in accordance with local, regional, and national regulations, typically via an industrial combustion plant.
Conclusion
2-(3,5-Dibromo-2-pyridylazo)-5-(diethylamino)-phenol is a powerful and versatile chromogenic reagent that has secured a significant role in the field of analytical chemistry. Its high sensitivity, coupled with the ability to tune its selectivity through careful control of experimental conditions, makes it an invaluable tool for the trace-level determination of numerous metal ions. This guide has provided the fundamental principles, practical application data, a detailed experimental workflow, and essential safety protocols to empower researchers, scientists, and development professionals to effectively and safely leverage the capabilities of Br-PADAP in their work.
References
- Safety Data Sheet: 2-(3,5-Dibromo-2-pyridylazo)-5-(diethylamino)-phenol. (2020). Chemos GmbH & Co. KG.
- Ferreira, S. L., Costa, A. C., & de Jesus, D. S. (1996). Derivative Spectrophotometric Determination of Nickel Using Br-PADAP. Talanta, 43(10), 1649-1656.
- Bromo-PADAP | CAS#14337-53-2. MedKoo Biosciences.
- Interference due to associated radicals in the direct Br-PADAP method. (n.d.). ResearchGate.
- On the spectrophotometric determination of with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol. (n.d.). ResearchGate.
- 5-Br-PADAP SDS, 14337-53-2 Safety Data Sheets. (n.d.). ECHEMI.
- 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol. (n.d.). EvitaChem.
- 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol Material Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- Absorption spectra of Br–PADAP and U–Br–PADAP at pH 7.8. (n.d.). ResearchGate.
- Kinetics of Complexation of Uranium with 2-(5-Bromo-2-Pyridylazo)-5-(Diethylamino) Phenol (Br-PADAP) in a 1:1 Water-Ethanol Medium. (n.d.). ResearchGate.
- Field-deployable spectrophotometric determination of uranium in aqueous systems using Br-PADAP. (n.d.). Analytical Methods, RSC Publishing.
- Updated Spectrophotometric Investigation of Neodymium Complexes Formed with 1-(2-Pyridylazo)-2-Naphthal and 2-(5-Br-PADAP). (n.d.). Asian Journal of Chemistry.
- Study on the spectrophotometric determination of Cadmium by Cd (II) - 5 - Br - PADAP - OP system. (n.d.). ResearchGate.
- SAFETY DATA SHEET: 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol. (2023). Fisher Scientific.
- The Role of 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol in Metal Ion Detection. (n.d.).
- 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol 97%. (n.d.). Sigma-Aldrich.
- 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol. (n.d.). Chem-Impex.
- Fiche de Données de Sécurité: 2-(3,5-Dibromo-2-pyridylazo)-5-(diethylamino)-phenol. (2020). Chemos GmbH & Co. KG.
- 2-(5-bromo-2-pyridylazo)
